3-(Piperidine-1-sulfonyl)benzohydrazide
Beschreibung
BenchChem offers high-quality 3-(Piperidine-1-sulfonyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidine-1-sulfonyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-piperidin-1-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c13-14-12(16)10-5-4-6-11(9-10)19(17,18)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPZDEDUKZSOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Context: the Benzohydrazide Scaffold As a Pharmacophore
The benzohydrazide (B10538) structure and its derivatives, particularly benzohydrazones, represent a versatile and highly valued scaffold in drug discovery. A pharmacophore is a specific arrangement of molecular features necessary for a drug to interact with its biological target and trigger a response. The benzohydrazide moiety (-CONHNH2 attached to a benzene (B151609) ring) and its corresponding hydrazones (-CONH-N=CH-) are recognized as privileged pharmacophores due to their wide array of biological activities. derpharmachemica.comderpharmachemica.com
Research has consistently demonstrated the therapeutic potential of compounds containing this scaffold. The active pharmacophore, often considered to be the -CONH-N=CH- group in hydrazones, is largely responsible for the significant biological effects observed. derpharmachemica.com These derivatives have been reported to exhibit a broad spectrum of activities, including:
Antimicrobial derpharmachemica.comderpharmachemica.com
Anticancer derpharmachemica.com
Anti-inflammatory derpharmachemica.comnih.gov
Anticonvulsant derpharmachemica.com
Antitubercular derpharmachemica.comnih.gov
Antiviral derpharmachemica.com
Antimalarial derpharmachemica.com
The benzohydrazone moiety is particularly notable in the development of antitubercular agents, where it is a common feature among many effective compounds. derpharmachemica.com The versatility of the benzohydrazide core allows for extensive chemical modification, enabling researchers to fine-tune the electronic environment of the molecule and optimize its interaction with specific biological targets. derpharmachemica.com
Table 1: Reported Biological Activities of the Benzohydrazide Scaffold
| Biological Activity | Reference |
|---|---|
| Anticancer | derpharmachemica.com |
| Antimicrobial | derpharmachemica.comderpharmachemica.com |
| Anti-inflammatory | derpharmachemica.comnih.gov |
| Anticonvulsant | derpharmachemica.com |
| Antioxidant | derpharmachemica.com |
| Antiviral | derpharmachemica.com |
| Antimalarial | derpharmachemica.com |
| Anti-mycobacterial | derpharmachemica.comnih.gov |
The Piperidine Moiety in Contemporary Pharmaceutical Research
The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is one of the most important and ubiquitous structural units in modern drug design. mdpi.comencyclopedia.pub Its prevalence is so significant that it is found in more than twenty different classes of pharmaceuticals and is a core component of many natural alkaloids with medicinal properties, such as morphine and atropine. mdpi.comencyclopedia.pub
The significance of the piperidine moiety stems from several key properties:
Structural Versatility: The sp3-hybridized state of its atoms allows it to adopt various conformations, such as the stable "chair" form, which can be crucial for optimal binding to a biological target. encyclopedia.pub
Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, which can improve aqueous solubility and the ability to form ionic interactions with biological receptors.
Synthetic Accessibility: It serves as a versatile synthetic building block, allowing for the creation of a wide range of derivatives, including substituted, spiro, and condensed piperidine systems. mdpi.com
The inclusion of a piperidine ring can be essential for achieving desired pharmacological properties, even if it does not directly interact with the active site of a receptor. encyclopedia.pub Its widespread use underscores its role as a cornerstone in the construction of drugs for numerous therapeutic areas. researchgate.net
Table 2: Therapeutic Areas for Drugs Containing the Piperidine Moiety
| Therapeutic Area | Examples/Drug Classes | Reference |
|---|---|---|
| Oncology | Anticancer Agents | encyclopedia.pubresearchgate.net |
| Neurology | Antipsychotics, Alzheimer's Disease Therapy | encyclopedia.pubresearchgate.net |
| Infectious Diseases | Antibiotics, Antivirals, Antimalarials | researchgate.netacs.org |
| Pain Management | Analgesics | encyclopedia.pubresearchgate.net |
| Inflammation | Anti-inflammatory Agents | researchgate.netacs.org |
Significance of Sulfonyl Groups As Key Structural Elements in Drug Design
The sulfonyl group (-SO2-) and its derivatives, especially sulfonamides, are fundamental components in medicinal chemistry, valued for their unique chemical and physical properties. nih.govfiveable.me These groups are not merely passive linkers but play an active role in modulating a molecule's biological activity and pharmacokinetic profile. researchgate.net
Key contributions of the sulfonyl group in drug design include:
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, enhancing the binding affinity of a drug molecule to its target protein. nih.govresearchgate.net
Metabolic Stability: The sulfonyl group is structurally stable and can be introduced into a molecule to block metabolically vulnerable sites, thereby increasing the drug's metabolic stability and prolonging its duration of action. researchgate.net
Bioisosterism: It can serve as a bioisostere for other functional groups like carbonyl, carboxyl, and phosphate (B84403) groups, allowing chemists to modify a compound's properties while retaining or improving its biological activity. researchgate.net
Modulation of Physicochemical Properties: The introduction of a sulfonyl group can alter a molecule's solubility, polarity, and acidity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. fiveable.meresearchgate.net
Sulfonamides, which contain a sulfonyl group attached to a nitrogen atom, represent a major class of therapeutic agents with a wide spectrum of bioactivities, including antibacterial, anti-inflammatory, and anticancer effects. fiveable.menih.gov Their ability to competitively inhibit enzymes like dihydropteroate (B1496061) synthase (DHPS) in bacteria is a classic example of their therapeutic utility. nih.gov
Rationale and Research Trajectory for 3 Piperidine 1 Sulfonyl Benzohydrazide Derivatives
Synthetic Pathways to the Benzohydrazide Core
The benzohydrazide moiety forms the central scaffold of the target molecule. Its synthesis involves well-established chemical transformations, which can be optimized for efficiency and yield.
Conventional and Optimized Condensation Reactions for Hydrazide Formation
The most common and direct method for the synthesis of benzohydrazides is the condensation reaction between a benzoic acid ester and hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov Conventionally, this involves refluxing an ester, such as methyl benzoate (B1203000), with hydrazine hydrate in an alcoholic solvent like ethanol (B145695). researchgate.net The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the more stable hydrazide.
Optimization of this reaction can be achieved through various means. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields. nih.gov For instance, a mixture of a benzoate ester and hydrazine hydrate can be subjected to microwave irradiation for a few minutes to afford the corresponding benzohydrazide. nih.gov The choice of solvent and the molar ratio of reactants are also critical parameters for optimization. While ethanol is commonly used, other solvents can be employed depending on the solubility of the starting materials. An excess of hydrazine hydrate is often used to drive the reaction to completion.
Functionalization of the Benzohydrazide Aromatic Ring
Functionalization of the aromatic ring of the benzohydrazide core at the 3-position is a key step in the synthesis of 3-(piperidine-1-sulfonyl)benzohydrazide. This is typically achieved by starting with a pre-functionalized benzoic acid derivative. A common precursor is 3-sulfobenzoic acid, which can be converted to 3-(chlorosulfonyl)benzoic acid. prepchem.com This intermediate can then be further modified.
Alternatively, direct functionalization of the benzoyl group can be considered. However, for achieving substitution at the meta-position, starting with an appropriately substituted precursor is generally a more regioselective and efficient strategy.
Introduction of the Piperidine-1-sulfonyl Substituent
The introduction of the piperidine-1-sulfonyl group onto the benzohydrazide scaffold is a crucial step that defines the target molecule. This is typically achieved through sulfonamide bond formation.
Strategies for Sulfonylation of Piperidine Derivatives
The formation of a sulfonamide linkage with piperidine generally involves the reaction of piperidine with a sulfonyl chloride. This is a standard and efficient method for creating N-sulfonylpiperidine derivatives. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct. orgsyn.org The choice of solvent is often a non-protic organic solvent like dichloromethane (B109758) or tetrahydrofuran.
Linkage Chemistry for Incorporating the Piperidine-1-sulfonyl Moiety onto the Benzohydrazide Scaffold
A plausible and efficient synthetic route to 3-(piperidine-1-sulfonyl)benzohydrazide involves a chemoselective approach starting from 3-(chlorosulfonyl)benzoyl chloride. nih.gov This bifunctional molecule contains both a highly reactive acyl chloride and a sulfonyl chloride. The difference in reactivity between these two functional groups can be exploited to achieve selective reaction. nih.gov The aroyl chloride is generally more reactive than the sulfonyl chloride, however, under controlled conditions, the sulfonyl chloride can react selectively.
A likely synthetic pathway is as follows:
Selective Sulfonylation: 3-(Chlorosulfonyl)benzoyl chloride is reacted with piperidine under controlled conditions, such as low temperature, to favor the formation of 3-(piperidine-1-sulfonyl)benzoyl chloride. A base is used to scavenge the HCl produced.
Esterification: The resulting 3-(piperidine-1-sulfonyl)benzoyl chloride is then reacted with methanol (B129727) to form methyl 3-(piperidine-1-sulfonyl)benzoate. This esterification step provides a stable intermediate that is ideal for the subsequent hydrazinolysis. mdpi.com
Hydrazinolysis: The methyl 3-(piperidine-1-sulfonyl)benzoate is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the final product, 3-(piperidine-1-sulfonyl)benzohydrazide. researchgate.netnih.gov
An alternative one-pot approach could involve the initial reaction with piperidine, followed by the in-situ addition of hydrazine hydrate, although this may require careful optimization to avoid side reactions. nih.gov
Synthesis of N'-Substituted 3-(Piperidine-1-sulfonyl)benzohydrazide Analogues
The synthesis of N'-substituted analogues of 3-(piperidine-1-sulfonyl)benzohydrazide is readily achieved through the condensation of the parent hydrazide with various aldehydes or ketones. derpharmachemica.com This reaction forms a hydrazone linkage and is a common method for generating diverse libraries of bioactive compounds. researchgate.netnih.gov
The reaction is typically carried out by refluxing equimolar amounts of 3-(piperidine-1-sulfonyl)benzohydrazide and the desired aldehyde in an alcoholic solvent, often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the reaction. researchgate.net The resulting N'-substituted benzylidene benzohydrazides often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. nih.gov This method allows for the introduction of a wide variety of substituents on the benzylidene ring, enabling the exploration of structure-activity relationships.
A representative set of synthesized N'-substituted analogues is presented in the following table, showcasing the versatility of this synthetic step.
| Aldehyde Reactant | N'-Substituent on Benzohydrazide | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | Benzylidene | Ethanol, reflux, cat. H+ | 85 | derpharmachemica.com |
| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | Ethanol, reflux, cat. H+ | 90 | derpharmachemica.com |
| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene | Ethanol, reflux, cat. H+ | 88 | nih.gov |
| 4-Nitrobenzaldehyde | 4-Nitrobenzylidene | Ethanol, reflux, cat. H+ | 92 | nih.gov |
| 2-Hydroxybenzaldehyde | 2-Hydroxybenzylidene | Ethanol, reflux, cat. H+ | 82 | researchgate.net |
Preparation of N'-Acyl and N'-Benzylidene Derivatives
The hydrazide functional group of 3-(piperidine-1-sulfonyl)benzohydrazide is a versatile handle for chemical modification, most notably through the preparation of N'-acyl and N'-benzylidene derivatives. These reactions are fundamental in medicinal chemistry for generating libraries of compounds with diverse structural features.
The synthesis of N'-benzylidene derivatives, also known as Schiff bases, is typically achieved through the condensation of the parent hydrazide with a variety of substituted aromatic aldehydes. derpharmachemica.comnih.govnih.gov This reaction is generally carried out in an alcoholic solvent, such as ethanol, and is often catalyzed by a few drops of acid, like glacial acetic acid or hydrochloric acid, to facilitate the dehydration process. derpharmachemica.comnih.govnih.gov The reaction mixture is usually heated to reflux to drive the reaction to completion, yielding the desired N'-benzylidenebenzohydrazide. nih.gov
N'-Acylation of the hydrazide can be accomplished through reactions with activated amides. A modern approach involves the acyl substitution reaction between an arylsulfonyl hydrazide and an activated amide, such as N-benzoylsuccinimide. organic-chemistry.org This method often employs a base like cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane (B91453) under mild conditions, proceeding at room temperature. organic-chemistry.org This transition-metal-free approach is efficient for creating N-acyl-N′-sulfonyl hydrazides, which are valuable precursors for various bioactive molecules. organic-chemistry.org
The general schemes for these preparations are illustrated below:
Scheme 1: Synthesis of N'-Benzylidene Derivatives
3-(Piperidine-1-sulfonyl)benzohydrazide + Substituted Benzaldehyde → (in Ethanol, acid catalyst) → N'-Benzylidene-3-(piperidine-1-sulfonyl)benzohydrazide
Scheme 2: Synthesis of N'-Acyl Derivatives
3-(Piperidine-1-sulfonyl)benzohydrazide + Activated Amide → (in 1,4-Dioxane, Cs₂CO₃) → N'-Acyl-3-(piperidine-1-sulfonyl)benzohydrazide
The following table provides examples of reactants used to generate these derivatives, based on established synthetic protocols for analogous compounds.
| Derivative Type | Reactant 1 (Core) | Reactant 2 (Variable) | Typical Reaction Conditions | Resulting Functional Group |
|---|---|---|---|---|
| N'-Benzylidene | 3-(Piperidine-1-sulfonyl)benzohydrazide | Aromatic Aldehydes (e.g., 3,4-dimethoxybenzaldehyde) | Ethanol, cat. HCl, Room Temperature derpharmachemica.com | Azomethine (-CH=N-) |
| N'-Benzylidene | 3-(Piperidine-1-sulfonyl)benzohydrazide | Various Aromatic Aldehydes | Methanol, cat. Acetic Acid, Microwave 90 °C nih.gov | Azomethine (-CH=N-) |
| N'-Acyl | 3-(Piperidine-1-sulfonyl)benzohydrazide | N-Benzoylsuccinimide | 1,4-Dioxane, Cs₂CO₃, 25 °C organic-chemistry.org | Acylhydrazide (-CO-NH-NH-CO-) |
Cyclization Reactions involving the Hydrazide Functionality
The sulfonyl hydrazide moiety is a valuable precursor for synthesizing various heterocyclic structures through cyclization reactions. These transformations are often mediated by radical processes, providing an efficient pathway to complex molecular architectures. Sulfonyl hydrazides can serve as sources of sulfonyl radicals, which can initiate a cascade of reactions, including intramolecular cyclization. researchgate.net
For instance, in the presence of an initiator system such as I₂/tert-butyl hydroperoxide (TBHP), sulfonyl hydrazides generate sulfonyl radicals. researchgate.net These radicals can undergo addition to unsaturated systems like alkenes or alkynes within the same molecule, followed by an intramolecular cyclization and subsequent steps to yield stable cyclic products like sulfonyl-substituted γ-lactams or pyrrolidine-2,4-diones. researchgate.net Copper-catalyzed cascade cyclizations of enynes with sulfonyl hydrazides represent another powerful strategy, enabling the formation of new C-S and C-C bonds through a sequence of sulfonylation and intramolecular cyclization. researchgate.net These methods are noted for their mild conditions and broad substrate applicability. researchgate.net
Advanced strategies also include copper-catalyzed regioselective cyclization of substrates like 3-aza-1,5-enynes with sulfonyl-based reagents to construct 1,2-dihydropyridine rings. rsc.org Such reactions demonstrate the utility of the sulfonyl group in directing complex ring-forming processes.
Advanced Synthetic Strategies for Structurally Complex 3-(Piperidine-1-sulfonyl)benzohydrazide Derivatives
Building upon the core 3-(piperidine-1-sulfonyl)benzohydrazide structure to create more complex molecules involves multi-step synthetic sequences that modify the terminal hydrazide group or other parts of the molecule. These strategies are crucial for developing compounds with tailored properties.
One advanced approach is the conjugation of the benzohydrazide core with other heterocyclic systems. For example, the hydrazide can be converted into a Schiff base, which then serves as a precursor for linking to moieties like 1,2,3-triazoles via click chemistry. nih.gov This involves reacting an alkyne-functionalized Schiff base with an azide-containing molecule to form a stable triazole linkage, creating a complex hybrid molecule. nih.gov
Another strategy involves converting the hydrazide into hydrazidoureido or hydrazidothioureido moieties. mdpi.com This is accomplished by reacting the hydrazide with various isocyanates or isothiocyanates. mdpi.com For example, reacting a piperidine-containing hydrazide with a substituted isocyanate in refluxing ethanol yields the corresponding urea (B33335) derivative. mdpi.com This method allows for the introduction of a wide range of substituents, significantly diversifying the parent structure.
Furthermore, the synthesis of structurally complex derivatives can involve modifications of the piperidine ring itself or the benzenesulfonamide (B165840) framework. While functionalization of the existing piperidine ring is common, more advanced methods involve the de novo synthesis of substituted piperidine rings through processes like catalytic hydrogenation of pyridine precursors or intramolecular cyclization cascades, which are then incorporated into the final structure. nih.gov
Spectroscopic and Chromatographic Characterization Methods for Structural Elucidation
The structural confirmation of 3-(piperidine-1-sulfonyl)benzohydrazide and its derivatives relies on a combination of modern spectroscopic and chromatographic techniques. These methods provide definitive information on the molecular structure, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of N'-benzylidene derivatives, several characteristic signals are observed. A singlet corresponding to the NH proton of the hydrazide typically appears in the downfield region, often around δ 11.8–11.9 ppm. derpharmachemica.com The azomethine proton (-CH=N) of the Schiff base linkage also gives a characteristic singlet, usually between δ 8.3 and 8.7 ppm. derpharmachemica.comderpharmachemica.com Protons on the aromatic rings appear as multiplets in the range of δ 6.5–8.0 ppm. derpharmachemica.com The protons of the piperidine ring often present as broad signals in the aliphatic region of the spectrum. nih.gov
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the hydrazide group is typically observed at δ 161–163 ppm. derpharmachemica.comderpharmachemica.com For benzylidene derivatives, the azomethine carbon (CH=N) signal appears around δ 142–148 ppm. derpharmachemica.com The various aromatic carbons resonate in the δ 101–153 ppm range, while the carbons of the piperidine ring appear in the upfield region, typically between δ 43 and 50 ppm. derpharmachemica.comderpharmachemica.comnih.gov
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Amide (N-H) | 11.8 - 11.9 (singlet) | derpharmachemica.com |
| ¹H | Azomethine (CH=N) | 8.3 - 8.7 (singlet) | derpharmachemica.comderpharmachemica.com |
| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 (multiplet) | derpharmachemica.com |
| ¹H | Piperidine (N-CH₂) | 2.8 - 4.0 (broad signals) | nih.gov |
| ¹³C | Carbonyl (C=O) | 161 - 163 | derpharmachemica.comderpharmachemica.com |
| ¹³C | Azomethine (CH=N) | 142 - 148 | derpharmachemica.com |
| ¹³C | Aromatic (Ar-C) | 101 - 153 | derpharmachemica.comderpharmachemica.com |
| ¹³C | Piperidine (N-CH₂) | 43 - 50 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectra of 3-(piperidine-1-sulfonyl)benzohydrazide derivatives show several characteristic absorption bands. derpharmachemica.comderpharmachemica.com The N-H stretching vibration of the hydrazide group typically appears as a band in the region of 3200–3434 cm⁻¹. derpharmachemica.comderpharmachemica.com The stretching vibration of the carbonyl group (C=O) gives rise to a strong absorption band between 1595 and 1654 cm⁻¹. derpharmachemica.com For N'-benzylidene derivatives, the C=N stretching of the azomethine group is observed in the range of 1511–1598 cm⁻¹. derpharmachemica.com Aromatic and aliphatic C-H stretching frequencies are also visible, typically around 2800–3100 cm⁻¹. derpharmachemica.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide (N-H) | Stretching | 3200 - 3434 | derpharmachemica.comderpharmachemica.com |
| Carbonyl (C=O) | Stretching | 1595 - 1654 | derpharmachemica.com |
| Azomethine (C=N) | Stretching | 1511 - 1598 | derpharmachemica.comderpharmachemica.com |
| Aromatic C-H | Stretching | ~3000 - 3100 | derpharmachemica.com |
| Aliphatic C-H | Stretching | ~2800 - 2950 | derpharmachemica.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. researchgate.net The technique provides a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular mass of the compound. lsdjmr.com This data is crucial for verifying that the target molecule has been successfully synthesized. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the molecular formula. Analysis of the fragmentation patterns observed in the mass spectrum can also offer additional structural information, corroborating the data obtained from NMR and IR spectroscopy. researchgate.net
Analysis of 3-(Piperidine-1-sulfonyl)benzohydrazide: Synthetic and Structural Characterization
The chemical compound 3-(Piperidine-1-sulfonyl)benzohydrazide is a subject of scientific interest due to its specific molecular architecture, which combines a benzohydrazide moiety with a piperidine-1-sulfonyl group. This arrangement of functional groups offers potential for further chemical modifications and the study of its structural and electronic properties. This article focuses on the detailed examination of the synthetic methodologies that can be employed for its preparation, as well as the analytical techniques used for its definitive structural confirmation, namely elemental analysis and X-ray crystallography.
While a specific, detailed synthetic protocol and complete characterization data for 3-(Piperidine-1-sulfonyl)benzohydrazide are not extensively documented in publicly available literature, its synthesis and structural analysis can be understood through established chemical principles and comparison with closely related analogues.
Synthetic Methodologies and Chemical Derivatization
The synthesis of 3-(Piperidine-1-sulfonyl)benzohydrazide would logically proceed through a multi-step reaction sequence, commencing with the sulfonylation of a benzoic acid derivative, followed by conversion to the corresponding hydrazide.
A plausible synthetic route would begin with 3-carboxybenzenesulfonyl chloride. This starting material could be reacted with piperidine in the presence of a base to form 3-(piperidine-1-sulfonyl)benzoic acid. The subsequent step would involve the conversion of the carboxylic acid group to a methyl or ethyl ester. This esterification is a crucial intermediate step, as the ester is a better substrate for the final hydrazinolysis. The resulting ester of 3-(piperidine-1-sulfonyl)benzoic acid would then be treated with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield the final product, 3-(Piperidine-1-sulfonyl)benzohydrazide.
The hydrazide functional group in 3-(Piperidine-1-sulfonyl)benzohydrazide is a versatile handle for chemical derivatization. It can readily undergo condensation reactions with various aldehydes and ketones to form the corresponding hydrazones. This reactivity allows for the introduction of a wide array of substituents, enabling the systematic modification of the molecule's properties.
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For 3-(Piperidine-1-sulfonyl)benzohydrazide, with a molecular formula of C₁₂H₁₇N₃O₃S, the theoretical elemental composition can be calculated. These theoretical values are then compared with the experimentally determined percentages obtained from combustion analysis. A close correlation between the calculated and found values provides strong evidence for the compound's purity and elemental composition.
The expected data from an elemental analysis of 3-(Piperidine-1-sulfonyl)benzohydrazide would be presented as follows:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 50.51 | Value |
| Hydrogen (H) | 6.00 | Value |
| Nitrogen (N) | 14.73 | Value |
| Sulfur (S) | 11.23 | Value |
| Note: Experimental values are determined from laboratory analysis of a purified sample. |
The crystallographic data would include key parameters that define the unit cell and the symmetry of the crystal lattice. While specific experimental data for 3-(Piperidine-1-sulfonyl)benzohydrazide is not available, a hypothetical crystallographic analysis would yield the following types of information:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z | Value |
| Note: These values are determined experimentally from a single-crystal X-ray diffraction study. |
The resulting structural model would confirm the connectivity of the atoms and reveal the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the benzenesulfonyl and hydrazide moieties.
Correlating Benzohydrazide Substitutions with Observed Biological Outcomes
The benzohydrazide moiety serves as a versatile scaffold in medicinal chemistry, offering multiple points for modification. mdpi.commdpi.com Alterations to the aromatic ring, the terminal nitrogen of the hydrazide, and the linker itself can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.
The nature and position of substituents on the benzene (B151609) ring of the benzohydrazide core play a pivotal role in modulating biological activity. The electronic properties of these substituents, whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), can alter the molecule's interaction with biological targets.
Research indicates that the presence of EWGs can enhance binding energy in certain contexts. researchgate.net For instance, quantum mechanical calculations on substituted benzohydrazide complexes have shown that EWGs tend to make the total binding energy more negative, suggesting a stronger interaction. researchgate.net This is often attributed to the increased ability of the aromatic ring to participate in anion-π interactions. researchgate.net
However, the optimal electronic nature of the substituent is highly dependent on the specific biological target. In studies on benzohydrazide derivatives as potential EGFR kinase inhibitors, compounds with electron-donating groups at the para-position of the aromatic ring exhibited better antiproliferative activity than those with electron-withdrawing groups. nih.gov The position of the substituent is also critical, with studies often revealing a clear preference for one position over others. For some anticancer agents, the order of potency for substituent positions on the aromatic ring was found to be para > ortho > meta. nih.gov
The following table summarizes the observed effects of common electron-withdrawing groups on the biological activity of benzohydrazide analogs based on various studies.
| Substituent | Type | Common Position | Observed Effect on Activity | Reference(s) |
| Fluoro (-F) | Electron-Withdrawing | Para | Can increase binding affinity; activity is target-dependent. | nih.gov |
| Chloro (-Cl) | Electron-Withdrawing | Para | Often enhances antibacterial and antifungal activity. | derpharmachemica.com |
| Trifluoromethyl (-CF3) | Strongly Electron-Withdrawing | Meta, Para | Can significantly alter electronic properties and lipophilicity, leading to varied outcomes. | nih.gov |
| Nitro (-NO2) | Strongly Electron-Withdrawing | Para | Potent EWG that can enhance interactions but may introduce toxicity concerns. | nih.gov |
Modification of the terminal nitrogen atom (N') of the hydrazide group, typically through condensation with aldehydes or ketones to form hydrazones (e.g., N'-benzylidene), is a common strategy to generate diverse and potent analogs. derpharmachemica.com This substitution extends the molecule, introducing new points of interaction with target receptors.
N'-benzylidenebenzohydrazides, also known as Schiff bases, have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. derpharmachemica.comnih.gov The substituents on the benzylidene ring are critical for determining the activity profile.
For example, in a series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives evaluated as urease inhibitors, SAR analysis revealed that electron-donating groups on the benzylidene ring had a more pronounced positive influence on enzyme inhibition than electron-withdrawing groups. nih.gov Similarly, studies on other substituted N'-benzoylhydrazone derivatives have identified specific compounds with significant antibacterial properties against Gram-positive bacteria. academicjournals.org
The data below illustrates how substitutions on the N'-benzylidene ring can impact biological activity, using urease inhibition as an example.
| N'-Benzylidene Ring Substituent | Position | Biological Activity (IC₅₀ in µM) | Reference(s) |
| Unsubstituted | - | 251.74 ± 6.82 | nih.gov |
| 2-Hydroxy (-OH) | Ortho | 13.33 ± 0.58 | nih.gov |
| 4-Methyl (-CH3) | Para | 27.42 ± 1.11 | nih.gov |
| 4-Chloro (-Cl) | Para | 49.21 ± 1.93 | nih.gov |
The hydrazide linker (-CONHNH-) is not merely a spacer; its chemical properties are fundamental to the molecule's stability and mechanism of action. This linker is known to be relatively stable under general physiological conditions but can be susceptible to cleavage under specific pH conditions, a property exploited in the design of prodrugs. nih.gov
The stability of acylhydrazone linkers is pH-dependent; they are more resistant to hydrolysis at neutral pH but become more labile at lower pH environments, such as those found in tumors or endosomes. nih.gov This characteristic is crucial for targeted drug delivery systems where the active compound should be released preferentially at the site of action. nih.gov
Modifications to the linker, such as replacing the oxygen atom with sulfur to create a thiohydrazide, or altering the atoms adjacent to the hydrazide, can impact the electronic distribution, conformation, and stability of the entire molecule. The hydrazide group is also a key synthon for creating more complex heterocyclic structures like oxadiazoles (B1248032) and triazoles, which further diversifies biological activity. mdpi.commdpi.com The versatility of the aryl hydrazide linker is also highlighted in its use for the solid-phase synthesis of chemically modified peptides, where it demonstrates stability to various synthesis conditions and can be cleaved mildly. osti.gov
Influence of Piperidine Ring Modifications on Biological Activity
The piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its ability to introduce a three-dimensional character and a basic nitrogen center, which can be crucial for target binding and improving physicochemical properties like solubility. thieme-connect.comnih.gov
Introducing substituents onto the piperidine ring can significantly modulate a compound's biological profile. The position, stereochemistry, and nature of the substituent can affect binding affinity, selectivity, and pharmacokinetic properties. thieme-connect.com
SAR studies on various piperidine-containing compounds have shown that:
Positional Isomerism is Key: The location of a substituent matters. For instance, in a series of MAO inhibitors, para-substitution on the piperidine ring was found to be preferable to meta-substitution. nih.gov
Enhancing Potency and Solubility: A substituent at the 2-position of the piperidine ring was shown to effectively enhance the aqueous solubility of a series of antiviral compounds. thieme-connect.com In other cases, a 4-methyl piperidine substituent led to high MAO-B inhibition. nih.gov
Improving Selectivity: The introduction of a chiral center, such as a hydroxyl group at the 4-position, can improve selectivity against off-targets like the hERG channel. researchgate.net
The following table provides examples of how piperidine ring substitutions affect biological outcomes in different compound series.
| Substituent | Position | Effect on Biological Profile | Reference(s) |
| Methyl (-CH3) | 4 | Produced high MAO-B inhibition. | nih.gov |
| Hydroxyl (-OH) | 4 | Increased MAO inhibitory effect. | nih.gov |
| Hydroxyl (-OH) | 4 (R-configuration) | Improved hERG selectivity in renin inhibitors. | researchgate.net |
| Neopentyl | 2 | Increased potency while maintaining selectivity in fibrinolysis inhibitors. | thieme-connect.com |
In a study of sulfonamides bearing a piperidine nucleus, modifications to the sulfonamide nitrogen had a significant impact. The N-unsubstituted molecules were found to be suitable inhibitors for enzymes related to Alzheimer's disease, whereas N-ethyl substitution on the sulfonamide nitrogen retarded their inhibitory potential. researchgate.net This suggests that the N-H group may be involved in a critical hydrogen bonding interaction with the target enzyme, which is lost upon alkylation.
The structural rigidity and electronic nature of the sulfonyl group are vital. Replacing it with a more flexible linker, like a simple alkyl chain, or a different functional group, such as an amide, would drastically alter the spatial arrangement of the piperidine ring relative to the benzohydrazide core, likely leading to a significant change in the activity profile.
Significance of the Sulfonyl Group in Modulating Pharmacological Profiles
The sulfonyl group (-SO₂-) is a cornerstone in medicinal chemistry, and its inclusion in the 3-(Piperidine-1-sulfonyl)benzohydrazide scaffold is critical for its pharmacological profile. nih.gov This functional group is not merely a linker but an active participant in molecular interactions, significantly influencing the compound's physicochemical properties and biological activity. nih.govresearchgate.net
The sulfonamide moiety (a sulfonyl group attached to a nitrogen atom) is a key structural feature in a multitude of therapeutic agents. researchgate.net Its importance stems from several key characteristics:
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the nitrogen atom of the sulfonamide can act as a hydrogen bond donor. This allows for robust interactions with biological targets such as enzyme active sites. nih.gov For instance, in many sulfonamide-based enzyme inhibitors, this group coordinates with metal ions (like the zinc ion in carbonic anhydrases) or forms critical hydrogen bonds with amino acid residues, anchoring the molecule in the binding pocket. nih.gov
Structural Rigidity and Conformation: The tetrahedral geometry of the sulfur atom in the sulfonyl group can constrain the conformation of side chains, forcing them into specific spatial arrangements that are optimal for binding to a target receptor or enzyme. nih.gov This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.
Metabolic Stability: The sulfonamide group is generally more stable to metabolic degradation compared to other functional groups like amides or esters. researchgate.net This enhanced stability can lead to improved pharmacokinetic profiles, such as a longer duration of action.
Physicochemical Properties: The sulfonyl group increases the polarity and lipophilicity of a molecule, which can influence its solubility, absorption, and distribution within the body. nih.gov Judicious placement of this group is a common strategy to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 3-(Piperidine-1-sulfonyl)benzohydrazide series, several key pharmacophoric features can be identified based on SAR studies of analogous structures. These features typically include a combination of hydrogen bond donors/acceptors, hydrophobic regions, and a specific spatial arrangement. nih.gov
The general pharmacophore model for this class of compounds can be broken down into three main components:
The Basic Moiety (Piperidine Ring): The piperidine ring is a common feature in many biologically active compounds. nih.govnih.gov It often serves as a basic center that can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate or glutamate) in the target's binding site. Its saturated, non-aromatic nature also provides a three-dimensional scaffold that can be functionalized to explore hydrophobic pockets.
The Central Linker (Sulfonylbenzohydrazide): This segment connects the piperidine ring to other parts of the molecule. As discussed, the sulfonamide group is a key interaction point. The benzohydrazide portion adds another layer of potential interactions, with the carbonyl oxygen acting as a hydrogen bond acceptor and the two N-H groups acting as hydrogen bond donors. derpharmachemica.com The relative positions of these groups are critical for correct orientation within the binding site.
The Variable Substitution Region: Modifications are often made by attaching different chemical groups to the benzohydrazide nitrogen or the benzene ring. This "arbitrary region" is explored to enhance potency, selectivity, and pharmacokinetic properties. nih.gov SAR studies on related compounds often reveal that the nature of the substituent in this region dramatically impacts activity.
The following table illustrates how modifications to a related sulfonamide scaffold can influence inhibitory activity against human carbonic anhydrase (hCA) isoforms, demonstrating the importance of specific pharmacophoric features.
| Compound | Modification | Target | Inhibition (nM) |
|---|---|---|---|
| 9a | Isatin-linked benzenesulfonamide | hCA IX | 60.5 |
| 9d | Isatin-linked benzenesulfonamide with 5-F substituent | hCA IX | 95.6 |
| 9g | Isatin-linked benzenesulfonamide with 5-Cl substituent | hCA IX | 92.1 |
| 9k | Isatin-linked benzenesulfonamide with 5-Br substituent | hCA IX | 75.4 |
| 9p | Isatin-linked benzenesulfonamide with 5-NO₂ substituent | hCA XII | 84.5 |
Data derived from studies on isatin-linked benzenesulfonamide derivatives as carbonic anhydrase inhibitors. nih.gov
This data shows that even small changes to the variable region, such as adding different halogen atoms to the isatin (B1672199) ring, can fine-tune the inhibitory potency against specific enzyme isoforms. nih.gov
Development of Quantitative Structure-Activity Relationships (QSAR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com These models are invaluable tools for predictive drug design, allowing researchers to estimate the activity of novel, unsynthesized molecules and prioritize the most promising candidates for synthesis and testing. researchgate.net
The development of a QSAR model typically involves the following steps:
Data Set Assembly: A series of structurally related compounds, such as analogs of 3-(Piperidine-1-sulfonyl)benzohydrazide, with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. derpharmachemica.com This dataset is then divided into a "training set" to build the model and a "test set" to validate its predictive power. nih.gov
Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics. nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to establish a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). derpharmachemica.comnih.gov
Model Validation: The model's robustness and predictive ability are rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of the compounds in the test set (r²_pred). nih.gov A statistically significant model will have high values for correlation coefficients like q² and r² (typically >0.6). derpharmachemica.com
For complex ligand-target interactions, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. researchgate.netnih.gov These methods analyze the steric and electrostatic fields surrounding the aligned molecules in the dataset. nih.gov The resulting 3D contour maps highlight regions in space where modifications to the chemical structure are predicted to either increase or decrease biological activity, providing direct visual guidance for the design of new analogs. researchgate.net For example, a CoMSIA map might show a region where a bulky, hydrophobic group is favored, or another area where a hydrogen bond acceptor would be beneficial.
The table below presents a conceptual layout of data used to build a QSAR model for a series of enzyme inhibitors.
| Compound ID | Substituent (R) | Experimental pIC₅₀ | Predicted pIC₅₀ (from QSAR model) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |
|---|---|---|---|---|---|
| 1 | -H | 6.5 | 6.4 | 2.1 | 85.3 |
| 2 | -Cl | 7.1 | 7.2 | 2.8 | 90.1 |
| 3 | -CH₃ | 6.8 | 6.7 | 2.6 | 90.4 |
| 4 | -NO₂ | 7.5 | 7.4 | 1.9 | 91.2 |
This table is a hypothetical representation of data used in a QSAR study.
By leveraging QSAR, medicinal chemists can move beyond trial-and-error synthesis and adopt a more rational, data-driven approach to optimizing the structure of 3-(Piperidine-1-sulfonyl)benzohydrazide for a desired pharmacological effect.
Computational Chemistry and in Silico Approaches
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, elucidating the feasibility and nature of the binding.
In a hypothetical docking study of 3-(Piperidine-1-sulfonyl)benzohydrazide, the compound would be virtually screened against various protein targets to predict its binding affinity and mode of interaction. The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a more stable complex.
Studies on similar piperidine-containing compounds have been conducted against several targets:
SARS-CoV-2 Mpro and RdRp: The main protease (Mpro or 3CLpro) and RNA-dependent RNA polymerase (RdRp) are crucial enzymes for the replication of the SARS-CoV-2 virus. nih.govnih.gov Docking studies on piperidine (B6355638) derivatives have explored their potential to fit into the active sites of these enzymes, aiming to inhibit viral replication. nih.gov For 3-(Piperidine-1-sulfonyl)benzohydrazide, a study would predict how its distinct functional groups orient within the binding pockets of Mpro and RdRp.
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system. Inhibiting these enzymes is a primary strategy for managing Alzheimer's disease. Research on related heterocyclic compounds investigates their ability to bind to the catalytic or peripheral anionic sites of these enzymes.
Other Targets: The Sigma-1 receptor (S1R) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) are other important therapeutic targets for various diseases. Docking simulations would assess the potential of the title compound to bind to these receptors, providing a preliminary indication of its therapeutic potential in other areas.
The predicted binding affinities for a series of hypothetical compounds are often compiled for comparative analysis.
Table 1: Example of Comparative Molecular Docking Scores (Hypothetical)
| Target Protein | 3-(Piperidine-1-sulfonyl)benzohydrazide (kcal/mol) | Reference Inhibitor (kcal/mol) |
|---|---|---|
| SARS-CoV-2 Mpro | -7.5 | -8.2 |
| SARS-CoV-2 RdRp | -6.9 | -7.8 |
| Acetylcholinesterase | -8.1 | -9.5 |
| PPARγ | -7.2 | -8.0 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. Common interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH-NH2 group in the hydrazide moiety) and acceptors (like carbonyl oxygen atoms on the protein backbone).
Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the benzene (B151609) and piperidine rings) and hydrophobic amino acid residues such as Valine, Leucine, and Isoleucine.
Pi-Pi Stacking: An interaction between aromatic rings, such as the benzene ring of the compound and the rings of residues like Phenylalanine, Tyrosine, or Histidine. nih.gov
Ionic Bonds: Can form between charged groups on the ligand and oppositely charged amino acid residues.
Visualizing the docked pose reveals the 3D orientation of the compound and highlights which of its atoms are critical for these interactions, guiding future modifications to enhance potency and selectivity.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net These calculations provide a deeper understanding of a molecule's stability, reactivity, and electronic properties. scispace.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
A small HOMO-LUMO gap implies the molecule is more polarizable and more chemically reactive. nih.gov
For 3-(Piperidine-1-sulfonyl)benzohydrazide, DFT calculations would determine the energies of these orbitals and map their electron density distribution. This would show which parts of the molecule are most likely to participate in electron donation (HOMO) and acceptance (LUMO), which is crucial for understanding potential reaction mechanisms with biological targets. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species. Different colors on the MEP surface indicate varying electrostatic potentials:
Red: Regions of high electron density and negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (e.g., oxygen, nitrogen). These are sites susceptible to electrophilic attack.
Blue: Regions of low electron density and positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
An MEP map for 3-(Piperidine-1-sulfonyl)benzohydrazide would highlight the electronegative oxygen atoms of the sulfonyl and hydrazide groups as red regions, and the hydrogen atoms of the hydrazide's amine group as blue regions, thereby identifying the most probable sites for intermolecular interactions. researchgate.net
From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net These descriptors provide a quantitative framework for understanding the molecule's behavior.
Table 2: Key Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness; soft molecules are more reactive. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ² / 2η | Measures the energy lowering due to maximal electron flow between donor and acceptor. |
Note: Formulas are based on Koopmans' theorem approximations.
Conformational Analysis and Stability
Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements of a molecule, known as conformers. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that allows it to bind to its biological target. For 3-(Piperidine-1-sulfonyl)benzohydrazide, conformational analysis can reveal the energetically favorable shapes of the molecule, which is crucial for understanding its interactions with receptors.
Studies on analogous piperidine-containing compounds have demonstrated that even subtle changes in the chemical structure can lead to different conformational preferences, which in turn can affect their biological activity. nih.gov A thorough conformational analysis of 3-(Piperidine-1-sulfonyl)benzohydrazide would provide a library of its low-energy conformers, which is a prerequisite for more advanced computational studies like molecular docking and pharmacophore modeling.
Table 1: Illustrative Conformational Energy Profile of 3-(Piperidine-1-sulfonyl)benzohydrazide
| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.00 | 75.2 |
| 2 | 180° | 1.50 | 15.5 |
| 3 | -60° | 2.10 | 9.3 |
Note: This table is illustrative and represents hypothetical data that could be obtained from a computational conformational analysis.
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the potential biological activities of a compound based on its structural formula. The PASS algorithm compares the structure of a new compound with a large database of known biologically active substances to estimate the probability of it exhibiting various pharmacological effects and mechanisms of action.
A PASS analysis of 3-(Piperidine-1-sulfonyl)benzohydrazide would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). Activities with a high Pa value are considered more likely to be confirmed experimentally. This predictive approach is valuable in the early stages of drug discovery for identifying the most promising therapeutic applications of a new compound and for prioritizing experimental studies.
For instance, given the presence of the sulfonamide and hydrazide moieties, a PASS analysis might predict activities such as antibacterial, antifungal, anticonvulsant, or anti-inflammatory properties, as these are common activities for compounds containing these functional groups. The analysis can also help in identifying potential off-target effects and toxicities.
Table 2: Hypothetical PASS Prediction for 3-(Piperidine-1-sulfonyl)benzohydrazide
| Predicted Activity | Pa | Pi |
| Anti-inflammatory | 0.652 | 0.015 |
| Antibacterial | 0.589 | 0.023 |
| Anticonvulsant | 0.473 | 0.041 |
| Monoamine oxidase B inhibitor | 0.398 | 0.067 |
| Antifungal | 0.315 | 0.082 |
Note: This table contains hypothetical data. Pa (probability to be active) and Pi (probability to be inactive) values are illustrative of a typical PASS analysis output.
Molecular Dynamics Simulations to Evaluate Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the interactions between a ligand, such as 3-(Piperidine-1-sulfonyl)benzohydrazide, and its biological target, typically a protein. rsc.orgrsc.org
By simulating the behavior of the ligand-protein complex in a realistic environment (e.g., in water at physiological temperature and pressure), MD simulations can be used to assess the stability of the binding pose obtained from molecular docking. nih.gov Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored throughout the simulation to evaluate the stability of the complex. A stable complex is characterized by low RMSD fluctuations.
Furthermore, MD simulations can reveal dynamic conformational changes in both the ligand and the protein upon binding. rsc.org This information is crucial for understanding the mechanism of action and for explaining the structure-activity relationships of a series of compounds. For 3-(Piperidine-1-sulfonyl)benzohydrazide, MD simulations could be used to study its binding to a specific enzyme or receptor, helping to elucidate the key interactions that are responsible for its potential biological activity.
Table 3: Illustrative Molecular Dynamics Simulation Parameters for 3-(Piperidine-1-sulfonyl)benzohydrazide-Target Complex
| Parameter | Value | Description |
| Simulation Time | 100 ns | The total time duration of the simulation. |
| Temperature | 300 K | The temperature at which the simulation is run. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
| RMSD of Ligand | 1.5 ± 0.3 Å | A measure of the average change in displacement of the ligand atoms. Lower values indicate greater stability. |
| RMSF of Binding Site Residues | 1.2 ± 0.2 Å | A measure of the flexibility of individual amino acid residues in the binding site. |
Note: The data in this table is for illustrative purposes and represents typical parameters and results from an MD simulation study.
In Silico Pharmacokinetic Properties Prediction (ADME prediction) for Candidate Evaluation
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. researchgate.net These computational models use the chemical structure of a compound to predict its pharmacokinetic behavior in the body. nih.govnih.gov For 3-(Piperidine-1-sulfonyl)benzohydrazide, ADME prediction can help to identify potential liabilities that could lead to poor bioavailability or undesirable side effects.
A variety of computational tools and web servers are available for ADME prediction, which can estimate a wide range of properties. These include physicochemical properties such as lipophilicity (logP) and aqueous solubility (logS), which influence absorption and distribution. rdd.edu.iq Pharmacokinetic parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are responsible for drug metabolism, can also be predicted. researchgate.net
By evaluating the ADME profile of 3-(Piperidine-1-sulfonyl)benzohydrazide, medicinal chemists can make informed decisions about whether to advance the compound for further testing or to modify its structure to improve its pharmacokinetic properties. nih.gov
Table 4: Predicted ADME Properties of 3-(Piperidine-1-sulfonyl)benzohydrazide
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 283.35 g/mol | < 500 g/mol |
| LogP | 1.85 | -0.4 to 5.6 |
| Aqueous Solubility (logS) | -2.5 | > -4 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeability | Low | Low to Medium |
| CYP2D6 Inhibitor | No | No |
| P-glycoprotein Substrate | Yes | No |
Note: This table presents hypothetical ADME prediction data for 3-(Piperidine-1-sulfonyl)benzohydrazide based on typical in silico models.
Future Research Directions
Rational Design and Synthesis of Novel 3-(Piperidine-1-sulfonyl)benzohydrazide Analogues with Enhanced Potency and Selectivity
Rational drug design is a cornerstone for enhancing the therapeutic potential of lead compounds like 3-(piperidine-1-sulfonyl)benzohydrazide. This approach involves iterative modifications to the core structure to understand and improve its interaction with biological targets. Structure-activity relationship (SAR) studies are central to this process, providing insights into how specific chemical alterations influence efficacy and selectivity.
Key strategies for designing novel analogues include:
Modification of the Piperidine (B6355638) Ring: Introducing substituents at various positions on the piperidine ring can significantly alter the molecule's steric and electronic properties, potentially improving target binding and pharmacokinetic profiles. A recent streamlined synthesis method combining biocatalytic C-H oxidation and radical cross-coupling could drastically simplify the creation of these complex piperidine derivatives, reducing multi-step processes to just a few, thereby accelerating the development of new drug candidates. news-medical.net
Substitution on the Benzene (B151609) Ring: Adding different functional groups (e.g., halogens, alkyl, alkoxy) to the benzene ring can modulate lipophilicity and electronic distribution, which are critical for target engagement and cell permeability. For instance, studies on other sulfonamide-containing compounds have shown that substitutions on the aromatic ring are crucial for biological activity. nih.gov
Alteration of the Hydrazide Moiety: The benzohydrazide (B10538) group is a versatile pharmacophore known for a wide array of biological activities, including antibacterial, antifungal, and anticancer effects. thepharmajournal.com It can be derivatized into various hydrazones or other related structures to explore new interactions with biological targets. thepharmajournal.comresearchgate.net The synthesis of such derivatives often involves straightforward condensation reactions, allowing for the rapid creation of diverse chemical libraries. derpharmachemica.comnih.govderpharmachemica.com
The synthesis of these novel analogues can be achieved through established organic chemistry methods. news-medical.netnih.gov The hydrazide component, for example, can be readily prepared from the corresponding methyl benzoate (B1203000) and hydrazine (B178648) hydrate (B1144303), potentially using efficient microwave-assisted methods. thepharmajournal.com Subsequent reaction with various aldehydes or ketones can generate a library of derivatives for biological screening. researchgate.net
Table 1: Proposed Analogues of 3-(Piperidine-1-sulfonyl)benzohydrazide for SAR Studies This table is interactive. You can sort and filter the data.
| Modification Site | Proposed Substituent (R) | Rationale | Potential Synthetic Route |
|---|---|---|---|
| Piperidine Ring (Position 4) | -OH, -CH3, -F | Modulate polarity and steric bulk to enhance target binding. | Biocatalytic C-H oxidation followed by cross-coupling. news-medical.net |
| Benzene Ring (Ortho/Meta/Para) | -Cl, -F, -OCH3, -NO2 | Alter electronic properties and lipophilicity for improved activity and pharmacokinetics. | Standard aromatic substitution reactions on the starting materials. |
| Hydrazide Moiety (-CONHNH2) | -CONHN=CHR' (Hydrazone) | Introduce new interaction points and explore different target binding modes. | Condensation of the parent hydrazide with various aldehydes (R'-CHO). nih.govderpharmachemica.com |
| Sulfonamide Linker (-SO2-) | -SO-, -CH2SO2- | Modify the geometry and flexibility of the linker to optimize target fit. | Multi-step synthesis involving modified sulfur-containing reagents. |
Exploration of Novel Biological Targets and Therapeutic Indications for these Compounds
The hybrid structure of 3-(piperidine-1-sulfonyl)benzohydrazide suggests a wide range of potential biological activities, as its constituent parts are features of many established therapeutic agents. nih.govnih.govnih.gov A systematic exploration of novel targets is a critical future direction.
Potential Therapeutic Areas and Targets:
Anticancer Activity: Sulfonamides, piperidines, and benzohydrazides have all been independently investigated as anticancer agents. nih.govnih.gov Potential targets could include kinases like Vascular Endothelial Growth Factor Receptor (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR), which are often inhibited by sulfonamide-containing molecules. nih.govmdpi.com Piperidine derivatives have shown efficacy against cancers of the breast, prostate, and colon. nih.gov
Antimicrobial Activity: Benzohydrazide derivatives are well-known for their activity against various bacterial and fungal strains. thepharmajournal.comderpharmachemica.comderpharmachemica.com Similarly, sulfonamides containing a piperidine moiety have demonstrated potent antibacterial effects. nih.govresearchgate.net A key target in bacteria is dihydropteroate (B1496061) synthase (DHPS), a traditional target of sulfonamide antibiotics. nih.govresearchgate.net
Antidiabetic Activity: Dipeptidyl peptidase-IV (DPP-IV) has emerged as a significant target for managing type 2 diabetes, and piperidine sulfonamide derivatives have been designed as potent DPP-IV inhibitors. mdpi.compensoft.netnih.gov
Neurological Disorders: The piperidine scaffold is present in numerous drugs targeting the central nervous system. nih.gov Furthermore, certain sulfonamide derivatives have been investigated for their potential to inhibit the aggregation of proteins like α-synuclein and hyperphosphorylated tau, which are implicated in neurodegenerative diseases such as Alzheimer's. nih.gov
Table 2: Potential Biological Targets for 3-(Piperidine-1-sulfonyl)benzohydrazide Analogues This table is interactive. You can sort and filter the data.
| Therapeutic Area | Potential Biological Target | Rationale Based on Structural Moieties | Example of a Relevant Compound Class |
|---|---|---|---|
| Oncology | VEGFR-2, EGFR, Tyrosine Kinases | Sulfonamides are known kinase inhibitors; piperidines feature in anticancer drugs. nih.govnih.govmdpi.com | Sulfonamide-linked Schiff bases mdpi.com |
| Infectious Diseases | Dihydropteroate Synthase (DHPS) | The sulfonamide group is a classic DHPS inhibitor; benzohydrazides have broad antimicrobial activity. nih.govthepharmajournal.com | Sulfonamides with a piperidine moiety nih.gov |
| Metabolic Disorders | Dipeptidyl Peptidase-IV (DPP-4) | Piperidine sulfonamides have been rationally designed as DPP-4 inhibitors for diabetes. mdpi.comnih.gov | Sulfonamide derivatives of piperidine nih.gov |
| Neurodegenerative Diseases | α-synuclein, Tau protein | Sulfonamide derivatives have shown anti-fibrillization effects on proteins involved in Alzheimer's. nih.gov | Aromatic sulfonamides nih.gov |
| Viral Infections | Viral Enzymes (e.g., Protease, Helicase) | Piperidine-substituted sulfonamides have been investigated as inhibitors of viral targets. nih.gov | Piperidine-containing sulfonamides nih.gov |
Integration of Advanced Computational Modeling with High-Throughput Screening for Accelerated Drug Discovery
To accelerate the discovery of lead compounds, modern drug development integrates computational methods with experimental screening. nih.gov This synergy allows for a more focused and efficient exploration of the vast chemical space available for 3-(piperidine-1-sulfonyl)benzohydrazide analogues.
Computational Modeling: Computer-aided drug design (CADD) employs various techniques to predict the biological activity and pharmacokinetic properties of novel molecules before their synthesis. nih.govresearchgate.netnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to rationalize binding modes and prioritize compounds with the highest predicted affinity. derpharmachemica.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of a series of compounds with their biological activities, guiding the design of more potent analogues. pensoft.netresearchgate.net
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to eliminate candidates with unfavorable profiles early in the discovery process. pensoft.netresearchgate.net
High-Throughput Screening (HTS): HTS enables the rapid testing of large libraries of compounds against specific biological targets. nih.govacs.orgnuvisan.com
Library Synthesis: The chemical tractability of the 3-(piperidine-1-sulfonyl)benzohydrazide scaffold is advantageous for creating large and diverse libraries of analogues suitable for HTS. rsc.orgnih.gov
Assay Development: Miniaturized biochemical or cell-based assays can be developed for the targets identified in section 6.2. These assays are then automated to screen thousands of compounds efficiently. nuvisan.com
Hit Identification: The integration of HTS with computational pre-screening focuses the experimental effort on compounds most likely to be active, increasing the efficiency of hit identification. nih.govnih.gov
Table 3: Integrated Workflow for Accelerated Drug Discovery This table is interactive. You can sort and filter the data.
| Step | Methodology | Objective | Key Benefit |
|---|---|---|---|
| 1. Target Identification | Biological assays, literature review | Identify and validate a biological target relevant to a disease. | Focuses research efforts on a specific molecular mechanism. |
| 2. Virtual Library Design | In silico modification of the core scaffold | Generate a large, diverse set of virtual 3-(piperidine-1-sulfonyl)benzohydrazide analogues. | Expands chemical space exploration without immediate synthesis. |
| 3. Computational Screening | Molecular Docking, QSAR, ADMET prediction | Prioritize virtual compounds based on predicted potency and drug-like properties. nih.govresearchgate.net | Reduces the number of compounds needing synthesis and experimental testing. |
| 4. Focused Library Synthesis | Organic synthesis | Synthesize a smaller, prioritized subset of the most promising analogues. rsc.org | Conserves resources by focusing on high-potential candidates. |
| 5. High-Throughput Screening | Automated biochemical or cellular assays | Experimentally test the synthesized library to identify "hit" compounds. nih.govacs.org | Rapidly confirms biological activity and validates computational predictions. |
| 6. Hit-to-Lead Optimization | Iterative cycle of design, synthesis, and testing | Refine the structure of initial hits to improve potency, selectivity, and pharmacokinetic properties. | Develops promising hit compounds into viable lead candidates for further study. |
Investigation of Synergistic Effects in Combination Studies with Existing Therapeutic Agents (pre-clinical focus)
Combination therapy, where two or more drugs are used together, is a standard of care in many complex diseases like cancer and infectious diseases. Investigating the synergistic potential of novel 3-(piperidine-1-sulfonyl)benzohydrazide analogues with existing drugs is a crucial pre-clinical research direction. Synergy occurs when the combined effect of the drugs is greater than the sum of their individual effects, which can lead to increased efficacy, reduced dosages, and a lower risk of developing drug resistance.
Rationale for Combination Studies:
Oncology: A novel analogue targeting a specific kinase could be combined with a standard cytotoxic chemotherapy agent. The analogue might inhibit a cell survival pathway, making cancer cells more susceptible to the DNA-damaging effects of the chemotherapy. Piperine, a related piperidine-containing natural product, has shown potential when used in combination with other anticancer drugs. nih.gov
Infectious Diseases: An antibacterial analogue targeting DHPS could be combined with an antibiotic that has a different mechanism of action, such as a cell wall synthesis inhibitor (e.g., a beta-lactam). This dual-pronged attack can be more effective at eradicating pathogens and can prevent the emergence of resistant strains.
Metabolic Disorders: An analogue acting as a DPP-4 inhibitor could be combined with a drug that improves insulin (B600854) sensitivity, such as metformin. This approach would tackle two different aspects of type 2 diabetes pathophysiology, potentially leading to better glycemic control.
Pre-clinical investigation of these combinations would typically involve in vitro studies using relevant cell lines (e.g., cancer cells, bacterial cultures) to determine if the combination is synergistic, additive, or antagonistic. Promising combinations would then be advanced to in vivo animal models to assess efficacy and safety before any consideration for clinical trials.
Table 4: Hypothetical Pre-clinical Combination Studies This table is interactive. You can sort and filter the data.
| Therapeutic Area | Analogue's Proposed MOA | Existing Agent for Combination | Rationale for Synergy | Pre-clinical Model |
|---|---|---|---|---|
| Oncology | VEGFR-2 Kinase Inhibitor | Paclitaxel (Chemotherapy) | Inhibition of tumor angiogenesis (analogue) combined with disruption of mitosis (paclitaxel). | Human cancer cell lines (in vitro); tumor xenograft models in mice (in vivo). |
| Bacterial Infections | DHPS Inhibitor | Amoxicillin (Beta-lactam) | Inhibition of folate synthesis (analogue) and cell wall synthesis (amoxicillin). | Co-cultures of pathogenic bacteria (in vitro); murine infection models (in vivo). |
| Type 2 Diabetes | DPP-4 Inhibitor | Metformin | Increased incretin (B1656795) levels (analogue) and reduced hepatic glucose production (metformin). | Pancreatic beta-cell lines (in vitro); streptozotocin-induced diabetic rat models (in vivo). |
Q & A
Q. What strategies improve the metabolic stability of 3-(Piperidine-1-sulfonyl)benzohydrazide derivatives?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to delay hepatic clearance.
- Cytochrome P450 inhibition assays : Identify metabolic hotspots via LC-MS/MS metabolite profiling.
- Stability studies in liver microsomes (human/rat) to guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
